molecular formula C16H6F5NO2S B1630187 Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate CAS No. 926921-55-3

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No.: B1630187
CAS No.: 926921-55-3
M. Wt: 371.3 g/mol
InChI Key: KABJROAOKPFXDL-UHFFFAOYSA-N
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Description

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate is a heterocyclic organic compound that features a pentafluorophenyl group, a thiazole ring, and a benzoate ester

Scientific Research Applications

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Safety and Hazards

The safety and hazards information of “Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate” can be found in databases like PubChem and ChemicalBook .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate typically involves the esterification of 3-(1,3-thiazol-2-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles.

    Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(1,3-thiazol-2-yl)benzoic acid and pentafluorophenol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

    Electrophilic substitution: Reagents such as halogens or nitro compounds under acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Substituted thiazolyl benzoates.

    Electrophilic substitution: Halogenated or nitrated thiazolyl benzoates.

    Hydrolysis: 3-(1,3-thiazol-2-yl)benzoic acid and pentafluorophenol.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, which may influence its binding to proteins and other biomolecules. The pentafluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate: Unique due to the combination of a pentafluorophenyl group and a thiazole ring.

    3-(1,3-thiazol-2-yl)benzoic acid: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.

    Pentafluorophenyl benzoate: Lacks the thiazole ring, affecting its biological activity and applications.

Uniqueness

This compound is unique due to its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO2S/c17-9-10(18)12(20)14(13(21)11(9)19)24-16(23)8-3-1-2-7(6-8)15-22-4-5-25-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABJROAOKPFXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640197
Record name Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-55-3
Record name Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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